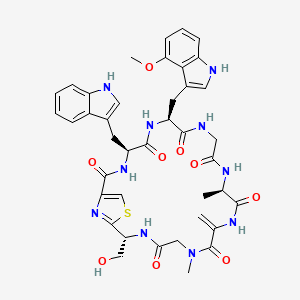

ArgyrinF

Description

ArgyrinF is a cyclodepsipeptide natural product derived from myxobacteria, primarily recognized for its potent antitumor and immunosuppressive activities . It inhibits the proteasome, a critical regulator of protein degradation, leading to apoptosis in cancer cells. Preclinical studies highlight its efficacy against drug-resistant tumors, attributed to its unique mechanism of action involving stabilization of pro-apoptotic proteins like p21 and p27 . Structural analysis reveals a macrocyclic scaffold with alternating amino acids and hydroxyl acid residues, conferring stability and target specificity.

Properties

Molecular Formula |

C40H44N10O9S |

|---|---|

Molecular Weight |

840.9 g/mol |

IUPAC Name |

(4S,7S,13R,22R)-22-(hydroxymethyl)-4-(1H-indol-3-ylmethyl)-7-[(4-methoxy-1H-indol-3-yl)methyl]-13,18-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone |

InChI |

InChI=1S/C40H44N10O9S/c1-20-35(54)45-21(2)40(58)50(3)17-33(53)46-29(18-51)39-49-30(19-60-39)38(57)48-28(12-22-14-41-25-9-6-5-8-24(22)25)37(56)47-27(36(55)43-16-32(52)44-20)13-23-15-42-26-10-7-11-31(59-4)34(23)26/h5-11,14-15,19-20,27-29,41-42,51H,2,12-13,16-18H2,1,3-4H3,(H,43,55)(H,44,52)(H,45,54)(H,46,53)(H,47,56)(H,48,57)/t20-,27+,28+,29-/m1/s1 |

InChI Key |

FJSMXOTZGJRIEU-GZAHMLPMSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)NC(=C)C(=O)N(CC(=O)N[C@@H](C2=NC(=CS2)C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC3=CNC4=C3C(=CC=C4)OC)CC5=CNC6=CC=CC=C65)CO)C |

Canonical SMILES |

CC1C(=O)NC(=C)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC3=CNC4=C3C(=CC=C4)OC)CC5=CNC6=CC=CC=C65)CO)C |

Synonyms |

argyrin F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

ArgyrinF’s macrocyclic structure distinguishes it from linear proteasome inhibitors (e.g., bortezomib). Comparative elemental distribution studies using energy-dispersive X-ray spectroscopy (EDS) demonstrate distinct sulfur and nitrogen patterns in this compound compared to analogs like RGF and FRGF, suggesting variations in amino acid composition and binding affinity . Key physicochemical properties are summarized below:

| Property | This compound | Bortezomib | Epoxomicin |

|---|---|---|---|

| Molecular Weight | 1,203 Da | 384 Da | 854 Da |

| LogP | 2.8 | 1.2 | 3.5 |

| Proteasome IC₅₀ | 12 nM | 3.4 nM | 20 nM |

| Solubility (mg/mL) | 0.05 | 0.8 | 0.02 |

Data derived from supplementary analytical methods in chromatographic and spectroscopic studies .

Pharmacological Activity

This compound exhibits superior tumor selectivity compared to bortezomib, with a 5-fold lower IC₅₀ in p53-mutant colon cancer models . Unlike epoxomicin, which irreversibly binds the proteasome, this compound’s reversible inhibition reduces off-target toxicity. In vivo studies in murine models show a longer elimination half-life (t₁/₂ = 8.2 hours) than bortezomib (t₁/₂ = 1.3 hours), attributed to reduced cytochrome P450-mediated metabolism .

Clinical and Regulatory Considerations

Regulatory guidelines emphasize structural novelty and clinical safety for drug approval. This compound’s lack of structural similarity to approved proteasome inhibitors (per ICH harmonization criteria ) positions it as a novel candidate. However, its poor aqueous solubility (0.05 mg/mL) poses formulation challenges compared to bortezomib’s lyophilized injectable form . Current research focuses on nanoparticle delivery systems to enhance bioavailability .

Adverse Effects and Tolerability

However, dose-dependent thrombocytopenia (observed at >10 mg/kg in rats) remains a concern shared with bortezomib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.